2-Chloroacetyl butyrolactone
Description
Properties
IUPAC Name |
3-(2-chloroacetyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c7-3-5(8)4-1-2-10-6(4)9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSGDNOEYIMBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloroacetyl Butyrolactone
Direct Functionalization and Halogenation of Butyrolactone Scaffolds
One of the most direct approaches to 2-chloroacetyl butyrolactone involves the functionalization of the γ-butyrolactone (GBL) scaffold. This can be achieved through direct chlorination at the α-position or via a two-step process involving acetylation followed by halogenation.
Chlorination Reactions at the α-Position
Direct α-chlorination of γ-butyrolactone to introduce a chloroacetyl group in a single step is a challenging transformation. The α-protons of γ-butyrolactone are not sufficiently acidic for facile deprotonation and subsequent reaction with an electrophilic chlorine source. However, related transformations on more activated carbonyl systems provide insights into potential strategies. For instance, the α-chlorination of ketones and aldehydes is a well-established reaction. Reagents such as sulfuryl chloride (SO₂Cl₂) can be employed for the electrophilic chlorination of carbonyl compounds, often under radical or acid-catalyzed conditions. While not explicitly reported for the direct synthesis of this compound, a hypothetical approach could involve the activation of the butyrolactone ring, possibly through the formation of its enolate under strong basic conditions, followed by quenching with a suitable electrophilic chlorine source. However, controlling the selectivity and preventing side reactions such as polychlorination and ring-opening would be significant challenges.
Selective Acetylation and Subsequent Halogenation
A more practical and well-documented approach involves a two-step sequence: α-acetylation of γ-butyrolactone followed by chlorination of the resulting β-dicarbonyl compound.
The first step, the α-acetylation of γ-butyrolactone, is typically achieved through a condensation reaction with an acetylating agent such as ethyl acetate (B1210297) in the presence of a strong base. This reaction proceeds via the formation of the γ-butyrolactone enolate, which then acts as a nucleophile, attacking the carbonyl group of the acetylating agent.
The resulting product, 2-acetyl-γ-butyrolactone, possesses a significantly more acidic α-proton due to the presence of the two flanking carbonyl groups. This increased acidity allows for facile deprotonation to form an enolate, which can then be readily chlorinated. Several patents describe the preparation of 2-chloroacetyl-γ-butyrolactone (referred to as α-chloro-α-acetyl-γ-butyrolactone) by reacting an alkali or alkaline earth metal salt of 2-acetyl-γ-butyrolactone with chlorine gas in an aqueous medium. google.com This method is reported to be simple, environmentally friendly, and proceeds under mild reaction conditions.
A typical procedure involves the formation of the sodium salt of 2-acetyl-γ-butyrolactone using an inorganic base like sodium hydroxide (B78521) or sodium carbonate. This salt is then dissolved in water and treated with chlorine gas to afford the desired this compound. The reaction is reported to proceed with high selectivity for the monochlorinated product. google.com
| Step | Reactants | Reagents/Conditions | Product |
| 1. Acetylation | γ-Butyrolactone, Ethyl acetate | Strong base (e.g., Sodium ethoxide) | 2-Acetyl-γ-butyrolactone |
| 2. Salt Formation | 2-Acetyl-γ-butyrolactone | Inorganic base (e.g., NaOH, KOH, Na₂CO₃, K₂CO₃) | Alkali or alkaline earth metal salt of 2-acetyl-γ-butyrolactone |
| 3. Chlorination | Salt of 2-acetyl-γ-butyrolactone | Chlorine (Cl₂) in water | This compound |
De Novo Synthesis from Acyclic Precursors
The construction of the this compound molecule from acyclic starting materials offers an alternative approach that allows for greater control over the substitution pattern of the final product. This strategy generally involves two key stages: the formation of the butyrolactone ring and the incorporation of the chloroacetyl moiety.
Cyclization Reactions for Lactone Ring Formation
A variety of methods exist for the synthesis of the γ-butyrolactone ring from acyclic precursors. nih.gov A common strategy involves the intramolecular cyclization of γ-hydroxycarboxylic acids or their derivatives. These precursors can be synthesized through various routes, including the reduction of γ-keto acids or the opening of epoxides with cyanide followed by hydrolysis. Another approach involves the catalytic hydrogenation of furan-2(5H)-one, which can be derived from biomass. rsc.org
Incorporation of the Chloroacetyl Moiety
The chloroacetyl group can be introduced either before or after the formation of the lactone ring. One potential strategy could involve the use of a precursor already containing the chloroacetyl unit. For example, the reaction of a suitably substituted chloroacetoacetic ester with an appropriate three-carbon synthon could lead to an intermediate that can be cyclized to form the desired lactone.
Alternatively, an acyclic precursor with a latent chloroacetyl group could be employed. For instance, a molecule containing a protected α-chloro-β-keto functionality could be elaborated and then cyclized, with the final step being the deprotection of the chloroacetyl group. While specific examples for the de novo synthesis of this compound are not extensively documented, the principles of lactone synthesis provide a framework for designing such routes. nih.govrsc.org
Stereoselective and Enantioselective Synthesis Strategies
The development of stereoselective and enantioselective methods for the synthesis of this compound is of significant interest, as the chirality at the α-position can have a profound impact on the biological activity of its derivatives. Given that 2-acetyl-γ-butyrolactone is a β-keto ester, the extensive research into the enantioselective α-functionalization of this class of compounds is highly relevant.
Catalytic enantioselective chlorination of β-keto esters has been successfully achieved using various chiral catalysts. acs.orgacs.orgtum.denih.govresearchgate.netnih.gov These methods typically involve the use of a chiral Lewis acid or a chiral organocatalyst to create a chiral environment around the enolate of the β-keto ester. The subsequent reaction with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), then proceeds with high enantioselectivity.
For instance, chiral bisoxazoline-copper(II) complexes have been shown to catalyze the enantioselective chlorination of both cyclic and acyclic β-keto esters with high yields and good to excellent enantioselectivities. acs.org Similarly, chiral imidodiphosphoric acids and hybrid amide-based Cinchona alkaloids have been employed as effective organocatalysts for this transformation. acs.orgresearchgate.net
The application of these methodologies to 2-acetyl-γ-butyrolactone would provide a direct route to enantioenriched this compound. The general approach would involve the reaction of 2-acetyl-γ-butyrolactone with an electrophilic chlorine source in the presence of a suitable chiral catalyst.
| Catalyst Type | Chiral Ligand/Catalyst Example | Electrophilic Chlorine Source | Achieved Enantioselectivity (in analogous systems) |
| Chiral Lewis Acid | Bisoxazoline-Copper(II) complexes | N-Chlorosuccinimide (NCS) | Up to 98% ee acs.org |
| Organocatalyst | Chiral Imidodiphosphoric Acids | N-Chlorosuccinimide (NCS) | 74-95% ee researchgate.net |
| Organocatalyst | Hybrid Amide-Based Cinchona Alkaloids | N-Chlorosuccinimide (NCS) | Up to 97% ee acs.orgnih.gov |
Furthermore, dynamic kinetic resolution strategies have been developed for the synthesis of functionalized γ-butyrolactones, which could potentially be adapted for the synthesis of chiral this compound. nih.govfigshare.com These methods involve the reaction of a racemic starting material with a chiral catalyst that can selectively react with one enantiomer while allowing the other to racemize, thereby converting the entire mixture to a single, enantiomerically enriched product.
Chiral Auxiliary Approaches
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity. wikipedia.orgsigmaaldrich.com In the context of this compound, a chiral auxiliary could be appended to a precursor molecule to control the stereochemical outcome of the chloroacetylation step.
A common strategy involves the use of Evans' oxazolidinone auxiliaries. In a hypothetical approach, a butyrolactone precursor bearing a carboxylic acid function could be coupled with a chiral oxazolidinone. The resulting imide would create a specific steric environment around the α-carbon. Deprotonation to form a chiral enolate, followed by reaction with a chloroacetylating agent, would proceed with a strong facial bias imposed by the auxiliary, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched this compound. The key advantage of this method is the high degree of stereocontrol and the ability to recover and reuse the chiral auxiliary. sigmaaldrich.com
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms a rigid imide structure that effectively shields one face of the enolate. |
| Camphorsultam | Asymmetric Diels-Alder, alkylations | Provides excellent stereocontrol due to the bulky camphor (B46023) skeleton. wikipedia.org |
This interactive table outlines common chiral auxiliaries that represent a strategic approach for controlling stereochemistry in syntheses like that of this compound.
Asymmetric Catalysis in Lactone Formation
An alternative to stoichiometric chiral auxiliaries is the use of catalytic amounts of a chiral substance to induce stereoselectivity. Asymmetric catalysis offers a more atom-economical approach to generating chiral molecules. nih.gov For the synthesis of chiral this compound, this strategy would typically involve the asymmetric synthesis of a chiral γ-butyrolactone precursor, which is then subsequently chloroacetylated.
Several catalytic asymmetric methods have been developed for the synthesis of substituted γ-butyrolactones:
Asymmetric Aldol Reactions: Catalytic asymmetric aldol reactions can establish key stereocenters that are then elaborated into the lactone ring. nih.gov
Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated esters or lactones, catalyzed by chiral metal complexes or organocatalysts, is a powerful method for constructing chiral butyrolactones. For instance, the Mukaiyama-Michael reaction involving 2-silyloxyfurans and α,β-unsaturated carbonyl compounds provides access to highly functionalized butenolides, which can be subsequently reduced to butyrolactones. nih.gov
Asymmetric Hydrogenation: The enantioselective hydrogenation of unsaturated precursors, such as substituted butenolides or olefinic esters, using chiral catalysts (e.g., those based on Iridium or Rhodium) can produce chiral butyrolactones with high enantiomeric excess. figshare.com
Once the chiral butyrolactone ring is formed, the introduction of the chloroacetyl group at the C2 position would follow, typically via enolate chemistry.
Diastereoselective Control in Chloroacetylation
When a butyrolactone precursor already contains one or more stereocenters, the introduction of the chloroacetyl group at the C2 position becomes a matter of diastereoselective control. The existing chiral center(s) can influence the stereochemical outcome of the chloroacetylation reaction, a phenomenon known as substrate-controlled synthesis.
The reaction would proceed via the formation of an enolate at the C2 position. The inherent chirality of the molecule can cause the enolate to adopt a preferred conformation, leading to one face being sterically more accessible than the other. The subsequent approach of the electrophilic chloroacetylating agent would then preferentially occur from the less hindered face, resulting in one diastereomer being formed in excess. The level of diastereoselectivity is dependent on factors such as the nature of the existing stereocenter, the reaction conditions (solvent, temperature, counterion), and the specific chloroacetylating agent used. While this is a fundamental principle in organic synthesis, specific studies detailing the diastereoselective chloroacetylation of a pre-existing chiral butyrolactone to form this compound are not extensively documented in the literature. nih.gov
Process Optimization and Scalability Studies for Synthesis
The industrial production of this compound necessitates a focus on process optimization to ensure high yield, purity, and cost-effectiveness. Key areas of study include catalyst design, reaction condition tuning, and the development of efficient purification strategies.
Catalyst Development and Ligand Design
While the direct chlorination of 2-acetyl-γ-butyrolactone does not typically require a catalyst, the synthesis of its precursors often does. google.comgoogle.com For instance, the synthesis of γ-butyrolactone itself from renewable resources like 2-furanone can be achieved through catalytic hydrogenation. Research in this area has focused on developing efficient and recyclable heterogeneous catalysts, such as palladium supported on humin-derived activated carbon (Pd/HAC), which has shown high yields for this transformation. rsc.org
In the context of asymmetric synthesis (as discussed in 2.3.2), catalyst and ligand design are paramount. For example, in the asymmetric synthesis of fused butyrolactones via a cascade annulation of 2-silyloxyfurans, C2-symmetric bis(oxazoline)–Cu(II) complexes have been employed as effective catalysts. nih.gov The design of the chiral ligand is crucial for achieving high diastereo- and enantioselectivities. The electronic and steric properties of the ligand coordinate with the metal center to create a chiral pocket that directs the binding and reaction of the substrates.
Solvent Effects and Reaction Condition Tuning
The choice of solvent and the fine-tuning of reaction conditions are critical for maximizing the yield and selectivity of the synthesis of this compound. A patented process highlights the reaction of an alkali or alkaline earth metal salt of 2-acetyl-γ-butyrolactone with chlorine. google.comgoogle.com This method demonstrates significant improvements in selectivity by carefully controlling the reaction medium.
Key findings from process optimization studies include:
Solvent System: Using water or a mixture of water with protic or aprotic solvents as the reaction medium leads to a very high selectivity of >98% for the desired monochlorinated product. google.com This aqueous system is advantageous as it is environmentally benign and allows for easy disposal of the salt byproduct (e.g., NaCl). google.comgoogle.com
Temperature and Pressure: The reaction is typically carried out at temperatures between 20-30°C and at normal atmospheric pressure, indicating mild and energy-efficient conditions. google.comgoogle.com
Reaction Time: The residence time for the reaction can range from 5 minutes to 20 hours, with a preferred range of 30 minutes to 6 hours, allowing for flexibility in batch or continuous processing. google.com
Table 2: Optimized Reaction Conditions for Monochlorination
| Parameter | Condition | Rationale / Outcome |
|---|---|---|
| Reactant | Alkali/alkaline earth salt of 2-acetyl-γ-butyrolactone | Starting material for direct chlorination. google.comgoogle.com |
| Reagent | Gaseous or liquid chlorine | Chlorinating agent. google.comgoogle.com |
| Solvent | Water or water/solvent mixtures | Achieves >98% selectivity for monochlorination; simplifies byproduct disposal. google.com |
| Temperature | 20 - 30 °C | Mild conditions, reducing energy costs. google.com |
| Pressure | 0.5 to 5 bar (typically normal pressure) | Avoids the need for specialized high-pressure equipment. google.com |
This interactive table summarizes the optimized process parameters for the selective synthesis of this compound.
Purity Enhancement Strategies for Reaction Products
A significant challenge in the synthesis of this compound is the formation of byproducts, particularly dichlorinated 2-acetyl-γ-butyrolactone. google.com This impurity is difficult to separate from the desired monochlorinated product by distillation due to their similar boiling points and the tendency of the dichlorinated compound to polymerize. google.com
Strategies to enhance product purity focus on two main areas:
Selective Synthesis: The most effective strategy is to prevent the formation of the impurity in the first place. The aforementioned process of reacting the salt of 2-acetyl-γ-butyrolactone with chlorine in an aqueous medium was specifically developed to achieve high selectivity for the monochlorinated compound, thereby minimizing the formation of the problematic dichlorinated byproduct. google.com This approach yields a product with a purity of approximately 98.9% before final workup. google.com
Purification Techniques: Following the reaction, standard purification methods are employed. The reaction mixture separates into organic and aqueous phases. The organic phase, containing the product, is worked up by distillation to remove any unreacted starting material and the desired this compound. google.comgoogle.com For related compounds like γ-butyrolactone, liquid-liquid extraction has been explored as a method to separate it from impurities with which it may form an azeotrope, a technique that could be adapted if necessary. epo.org
Reactivity and Reaction Mechanisms of 2 Chloroacetyl Butyrolactone
Nucleophilic Substitution Reactions Involving the Chloroacetyl Group
The chloroacetyl group, an α-halo ketone moiety, is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, making the chlorine atom a good leaving group in nucleophilic substitution reactions.
Aminolysis: The reaction of 2-chloroacetyl butyrolactone with amines proceeds via a nucleophilic substitution pathway, where the amine acts as the nucleophile. Primary and secondary amines readily displace the chloride ion to form the corresponding N-substituted aminoacetyl butyrolactone derivatives. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. The general mechanism involves the direct attack of the amine on the α-carbon of the chloroacetyl group, leading to the formation of a tetrahedral intermediate which then collapses to expel the chloride ion.
Reaction Scheme: R₂NH + ClCH₂C(O)-C₄H₅O₂ → R₂NCH₂C(O)-C₄H₅O₂ + HCl
The liberated hydrochloric acid is often neutralized by using an excess of the reacting amine or by adding a non-nucleophilic base to drive the reaction to completion. The reactivity of amines in this reaction generally follows their nucleophilicity, with primary amines reacting more readily than secondary amines due to less steric hindrance.
Alcoholysis: In a similar fashion, alcohols can act as nucleophiles, leading to the formation of α-alkoxyacetyl butyrolactone derivatives. This reaction, however, is generally slower than aminolysis and often requires the presence of a base to deprotonate the alcohol, thereby increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic carbon of the chloroacetyl group.
Reaction Scheme: ROH + ClCH₂C(O)-C₄H₅O₂ + Base → ROCH₂C(O)-C₄H₅O₂ + Base·HCl
The choice of base is crucial to avoid side reactions, such as the opening of the lactone ring. Non-nucleophilic bases like triethylamine or potassium carbonate are often employed.
| Nucleophile | Product | Typical Conditions |
| Primary Amine (RNH₂) | α-(Alkylamino)acetyl butyrolactone | Inert solvent, room temperature |
| Secondary Amine (R₂NH) | α-(Dialkylamino)acetyl butyrolactone | Inert solvent, with heating |
| Alcohol (ROH) | α-Alkoxyacetyl butyrolactone | Presence of a non-nucleophilic base |
Thiols, being excellent nucleophiles, readily react with the chloroacetyl group of this compound to form thioether derivatives. A particularly significant reaction in this category is the formation of sulfur-containing heterocycles, such as thiazoles, through the Hantzsch thiazole (B1198619) synthesis. youtube.comfirsthope.co.inmdpi.comresearchgate.net
In this reaction, this compound serves as the α-haloketone component, which reacts with a thioamide, most commonly thiourea (B124793), to yield a 2-aminothiazole derivative. The mechanism involves an initial S-alkylation of the thiourea by the chloroacetyl group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.comresearchgate.net
Reaction Scheme: ClCH₂C(O)-C₄H₅O₂ + H₂NCSNH₂ → 2-Amino-4-(butyrolacton-2-yl)thiazole + HCl + H₂O
This reaction is a powerful tool for the synthesis of highly functionalized thiazoles, which are important scaffolds in medicinal chemistry. A patent describes a similar transformation where α-acetyl-α-chloro-γ-butyrolactone is a precursor for the synthesis of a thiazole derivative, highlighting the industrial relevance of this reaction pathway. google.com
| Thio-Nucleophile | Heterocyclic Product | Reaction Name |
| Thiourea | 2-Aminothiazole derivative | Hantzsch Thiazole Synthesis |
| Substituted Thioamides | 2,4-Disubstituted thiazole | Hantzsch Thiazole Synthesis |
The presence of both an electrophilic chloroacetyl group and a lactone moiety within the same molecule allows for the possibility of intramolecular cyclization reactions, provided a suitable nucleophilic center can be generated or is already present on the lactone ring or its substituents. For instance, if the butyrolactone ring were to be opened to reveal a hydroxyl or amino group, this nucleophile could potentially attack the chloroacetyl group to form a new cyclic structure.
A plausible, though not directly reported for this specific molecule, intramolecular reaction could involve the initial hydrolysis of the lactone ring to form a γ-hydroxy-α-chloroacetyl butyric acid. Under basic conditions, the newly formed alkoxide could then displace the chloride to form a cyclic ether. The feasibility and outcome of such reactions are highly dependent on the reaction conditions and the relative stability of the resulting ring systems.
Ring-Opening and Rearrangement Reactions of the Lactone Moiety
The γ-butyrolactone ring is a cyclic ester and is therefore susceptible to nucleophilic attack at the carbonyl carbon, which can lead to ring-opening reactions. The stability of the five-membered lactone ring is significant, but under certain conditions, it can be cleaved.
Under aqueous conditions, particularly in the presence of acid or base catalysts, the lactone ring of this compound can undergo hydrolysis to form the corresponding γ-hydroxy acid, specifically 4-hydroxy-2-(chloroacetyl)butanoic acid. This reaction is reversible, and an equilibrium exists between the open-chain hydroxy acid and the cyclic lactone. wikipedia.org
Equilibrium Scheme: this compound + H₂O ⇌ 4-Hydroxy-2-(chloroacetyl)butanoic acid
For the parent γ-butyrolactone (GBL), studies have shown that in acidic water, an equilibrium mixture of the lactone and γ-hydroxybutyric acid (GHB) is formed. wikipedia.org The position of this equilibrium is dependent on factors such as pH and temperature. It is expected that the electron-withdrawing chloroacetyl substituent at the α-position would influence the electrophilicity of the lactone carbonyl and thus affect the kinetics and equilibrium of the hydrolysis reaction.
| Condition | Description |
| Acidic Hydrolysis | The reaction is catalyzed by protons, which activate the carbonyl group towards nucleophilic attack by water. |
| Basic Hydrolysis (Saponification) | The reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is irreversible as the resulting carboxylate is deprotonated and does not readily re-cyclize. |
| Neutral Hydrolysis | The reaction is slow but proceeds to establish an equilibrium between the lactone and the open-chain hydroxy acid. |
Transesterification: When this compound is treated with an alcohol in the presence of an acid or base catalyst, a transesterification reaction can occur, leading to the ring-opening of the lactone and the formation of a γ-hydroxy ester. masterorganicchemistry.comwikipedia.org
Reaction Scheme (Acid-catalyzed): this compound + R'OH ⇌ R'OOC-CH(CH₂C(O)Cl)-CH₂CH₂OH
In this process, the alcohol acts as a nucleophile, attacking the carbonyl carbon of the lactone. The reaction is typically performed with a large excess of the alcohol to shift the equilibrium towards the ring-opened product.
Transacylation: While less common for lactones, transacylation could theoretically occur if this compound were to react with a carboxylic acid under forcing conditions, potentially leading to an anhydride intermediate which would be highly reactive. However, such reactions are not well-documented for this specific compound.
Thermal and Photochemical Rearrangements
The structural arrangement of this compound, featuring a carbonyl group alpha to both a chlorine atom and the lactone ring, makes it susceptible to rearrangements under thermal and photochemical conditions.
Photochemical rearrangement, particularly through the Norrish Type I reaction, is a prominent pathway for ketones. Upon absorption of ultraviolet light, the primary photochemical process for this compound is the homolytic cleavage of the bond between the lactone ring and the chloroacetyl group. This α-cleavage results in the formation of a diradical species: an acyl radical and a butyrolactonyl radical libretexts.orgkvmwai.edu.in.
The subsequent fate of these radical intermediates is dictated by secondary processes, which can include:
Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form a chloromethyl radical.
Recombination: The initial radical pair can recombine to reform the starting material or rearrange.
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules to yield stabilized products.
The presence of the chlorine atom also introduces the possibility of C-Cl bond cleavage upon photolysis, a common reaction for α-chloro ketones acs.org. This process would generate an α-acyl radical, which is a key intermediate in various synthetic transformations. Furthermore, acid catalysis can activate α,β-unsaturated carbonyl systems, which share some electronic characteristics with the subject compound, towards photochemical isomerizations and rearrangements nih.gov.
While specific studies on the thermal rearrangement of this compound are not extensively documented, the molecule's structure suggests potential for thermal elimination of hydrogen chloride (HCl). This would lead to the formation of an unsaturated derivative, 2-acetylidene-γ-butyrolactone, a reactive Michael acceptor. The strained γ-butyrolactone ring itself can undergo thermal cracking, though this typically occurs under more forcing conditions, such as the reversion of poly(γ-butyrolactone) to its monomer wikipedia.org.
Electrophilic and Radical Reactions at the Butyrolactone Core
The reactivity of the butyrolactone core—specifically the C3, C4, and C5 atoms—is distinct from the reactions involving the 2-chloroacetyl side chain. The core itself is generally electron-poor due to the influence of the ester functional group, making it relatively unreactive towards electrophilic attack. The primary sites of reactivity are the α-carbon (C2), the carbonyl carbon, and the C5-O bond, which are typically targeted by nucleophiles, leading to substitution or ring-opening reactions nih.gov.
Conversely, the butyrolactone scaffold can be synthesized and modified through radical-mediated processes. These reactions often involve the formation of carbon-centered radicals that can undergo cyclization or addition reactions to build or functionalize the lactone ring acs.orgnih.govacs.org.
Further Functionalization and Derivatization
The true synthetic versatility of this compound lies in the reactivity of its chloroacetyl group. This functional group provides multiple handles for derivatization, making the compound a valuable precursor for more complex molecules, particularly various heterocycles google.comlookchem.com. The primary reaction pathways include nucleophilic substitution at the α-carbon and reactions involving the ketone carbonyl.
Key derivatization reactions include:
Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, carboxylates) to introduce new functional groups at the α-position.
Heterocycle Synthesis: It is a classic precursor for the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring. Similarly, it can be used to construct other five- and six-membered heterocyclic systems like pyridines lookchem.com.
Ketone Reactions: The acetyl carbonyl group can undergo condensation reactions with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. It can also be reduced to a secondary alcohol or serve as a site for Grignard or Wittig reactions.
The following table summarizes some of the key functionalization strategies for this compound.
| Reaction Type | Reagent/Conditions | Product Type |
| Nucleophilic Substitution | Primary/Secondary Amines | α-Aminoacetyl butyrolactone derivatives |
| Hantzsch Thiazole Synthesis | Thioamides (e.g., Thiourea) | 2-Amino-4-(butyrolacton-2-yl)thiazole derivatives |
| Knoevenagel Condensation | Active Methylene Compounds | α-(Alkylideneacetyl) butyrolactone derivatives |
| Reduction | Sodium borohydride (NaBH₄) | 2-(1-Chloro-2-hydroxyethyl) butyrolactone |
| Wittig Reaction | Phosphonium Ylides | 2-(1-Chloro-2-alkenyl) butyrolactone derivatives |
Radical-Mediated Transformations
The carbon-chlorine bond in this compound is susceptible to homolytic cleavage, enabling a variety of radical-mediated transformations. A key process is Atom Transfer Radical Addition (ATRA), where a radical initiator abstracts the chlorine atom to generate a resonance-stabilized α-acyl radical intermediate acs.org. This intermediate is a versatile species that can participate in several synthetically useful reactions.
Mechanism of Radical Formation and Reaction:
Initiation: A radical initiator (e.g., AIBN, or generated via photoredox catalysis) abstracts the chlorine atom from this compound.
Intermediate Formation: This generates a key α-keto radical centered on the carbon adjacent to the lactone ring.
Propagation/Termination: The radical can then:
Add to an unsaturated bond (e.g., an alkene or alkyne).
Participate in a cyclization if an unsaturated moiety is present elsewhere on the molecule.
Be trapped by another radical species or a hydrogen atom donor.
Copper(I)-catalyzed systems are particularly effective for mediating chlorine atom transfer radical cyclizations of analogous α-chloro β-keto esters nih.gov. Modern metallaphotoredox strategies also enable the coupling of α-chloro carbonyls with other electrophiles by generating this radical intermediate under mild conditions nih.gov.
The table below outlines potential transformations initiated by this radical pathway.
| Transformation Type | Reaction Partner | Catalyst/Conditions | Product Feature |
| Atom Transfer Radical Addition (ATRA) | Alkenes | Cu(I) complex or Photoredox catalyst | Carbon-carbon bond formation at the α-position |
| Reductive Dehalogenation | H-atom donor (e.g., Bu₃SnH) | Radical Initiator | 2-Acetyl-γ-butyrolactone |
| Cross-Electrophile Coupling | Aryl Halides | Ni/Photoredox dual catalyst | α-Aryl-α-acetyl-γ-butyrolactone |
| Intramolecular Cyclization | Pendant Alkene/Alkyne | Radical Initiator | Bicyclic lactone systems |
Mechanistic Studies Through Kinetic and Spectroscopic Analysis of Intermediates
Understanding the precise mechanisms of the reactions involving this compound requires detailed kinetic and spectroscopic studies to identify rate-determining steps and characterize transient intermediates.
Elucidation of Rate-Determining Steps
Kinetic analysis is essential for mapping the energy landscape of a reaction and identifying its slowest, or rate-determining, step. For reactions of this compound, this can be achieved by systematically varying parameters such as reactant and catalyst concentrations, temperature, and pressure, while monitoring the reaction progress over time.
For instance, in the N-heterocyclic carbene (NHC)-catalyzed synthesis of other γ-butyrolactones, kinetic studies have shown that a key hydrogen-transfer step within a tetrahedral intermediate is critical to the reaction's efficiency and is likely the rate-determining step researchgate.netresearchgate.net. Similarly, kinetic modeling of the gas-phase hydrogenation of γ-butyrolactone has been used to develop rate laws that account for factors like hydrogen adsorption and chemical equilibrium, providing insight into the reaction's controlling factors mdpi.comresearchgate.net.
By applying similar methodologies, one could determine, for example, whether the rate of a nucleophilic substitution on this compound is dependent on the concentration of one or both reactants (first vs. second-order kinetics) or whether catalyst loading dictates the turnover frequency in a radical-mediated coupling.
Identification of Transient Species
Many reactions proceed through short-lived, high-energy intermediates that are not directly observable in the final product mixture. Spectroscopic techniques are invaluable for detecting and characterizing these transient species.
Radical Intermediates: In the radical-mediated transformations of this compound, the key α-acyl radical intermediate could potentially be detected using Electron Paramagnetic Resonance (EPR) spectroscopy. Flash photolysis coupled with transient absorption spectroscopy is another powerful technique for studying the kinetics and spectra of short-lived radical species generated photochemically.
Ionic and Covalent Intermediates: In polar reactions, transient species such as enolates, tetrahedral intermediates, or catalyst-substrate adducts (e.g., the Breslow intermediate in NHC catalysis) are common researchgate.net. Their presence can often be inferred from kinetic data or computational modeling. In some cases, they can be directly observed using techniques like low-temperature NMR spectroscopy. Mass spectrometry (MS), particularly electrospray ionization (ESI-MS), can be used to detect charged intermediates or catalyst complexes in solution researchgate.net.
Spectroscopic Monitoring: Techniques like Raman spectroscopy have proven effective for real-time monitoring of reactions involving the butyrolactone ring, such as its equilibrium with the corresponding hydroxy acid, by tracking characteristic vibrational modes of the species in solution nih.gov. Similarly, LC-MS and MS/MS are powerful tools for identifying intermediates and products in complex reaction mixtures, as demonstrated in the analysis of natural γ-butyrolactone compounds .
Through the combined application of these kinetic and spectroscopic methods, a comprehensive mechanistic picture of the reactivity of this compound can be constructed, enabling the rational design of new synthetic methodologies.
Computational Validation of Proposed Mechanisms
The elucidation of complex reaction mechanisms, such as those involving this compound, is significantly enhanced by computational chemistry. Theoretical calculations provide valuable insights into the energetics and geometries of reactants, transition states, and products, thereby validating or refining proposed mechanistic pathways. While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, the validation of its reaction mechanisms can be understood through analogy with computational studies on structurally related compounds, such as other substituted γ-butyrolactones and α-halo esters.
Methodologies like Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling these reactions. These methods allow for the calculation of key thermodynamic and kinetic parameters, offering a microscopic view of the reaction progress.
Theoretical Approaches and Models
Computational investigations into the reactivity of lactones and related compounds typically employ a range of theoretical methods to ensure accuracy and computational feasibility.
Density Functional Theory (DFT): This is one of the most common methods for studying organic reaction mechanisms. Functionals such as B3LYP and M06-2X are frequently used in conjunction with basis sets like 6-31G(d,p) or the more extensive aug-cc-pVTZ to optimize geometries and calculate energies. For instance, DFT has been successfully used to explore the synthesis mechanism of α-acetyl-γ-butyrolactone by calculating the enthalpies of formation for reactants, intermediates, and products semanticscholar.org.
Solvent Models: The inclusion of solvent effects is crucial for accurately modeling reactions in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are often employed to account for the bulk solvent effects on the reaction energetics. These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to simulate solvation.
Transition State Theory: A cornerstone of computational reaction kinetics, Transition State Theory (TST) is used to calculate reaction rates from the properties of the reactants and the transition state. The identification of a first-order saddle point on the potential energy surface, corresponding to the transition state, is a key step in validating a proposed mechanism. The energy difference between the reactants and the transition state provides the activation energy barrier.
Analysis of Reaction Pathways
Computational studies on analogous systems provide a framework for understanding the potential reaction pathways of this compound. For example, theoretical investigations into the formation of α-lactones from α-halocarboxylates can shed light on the role of the chlorine atom in the reactivity of this compound semanticscholar.org.
The following table summarizes typical energetic data that would be sought in a computational study to validate a proposed reaction mechanism for a hypothetical reaction of this compound. The values are illustrative and based on findings for similar organic reactions.
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Step 1: Enolate Formation | This compound + Base | [TS1] | Enolate + Conjugate Acid | 10 - 15 | -5 to -10 |
| Step 2: Nucleophilic Attack | Enolate + Electrophile | [TS2] | Adduct | 15 - 25 | -20 to -30 |
| Step 3: Ring Opening | Adduct | [TS3] | Ring-opened product | 20 - 30 | 5 - 10 |
Table 1: Illustrative Energetic Data for a Hypothetical Reaction of this compound.
Key Findings from Analogous Systems
Enthalpies of Formation: In the study of α-acetyl-γ-butyrolactone synthesis, DFT calculations were used to determine the enthalpies of formation of the reactants, products, and potential intermediates. This information is crucial for understanding the thermodynamics of the reaction and identifying the most stable species semanticscholar.org.
Protonation Sites: Quantum chemical calculations on γ-butyrolactone have been used to determine the preferred site of protonation, which is a fundamental aspect of its acid-catalyzed reactions. These studies, often combining experimental spectroscopy with theoretical calculations, provide a detailed picture of the electronic structure of the protonated species nih.gov.
Reaction Barriers: Computational studies on the synthesis of γ-butyrolactones from other starting materials, such as the radical hydrocarboxylation of allylic alcohols, have utilized DFT to map out the reaction pathways and determine the energy barriers for key steps like 1,2-aryl migration nih.gov. The calculated activation energies help to explain the observed product distributions.
By applying these established computational methodologies, a detailed and quantitative understanding of the reaction mechanisms of this compound can be achieved, providing a solid theoretical foundation for experimental observations.
Applications of 2 Chloroacetyl Butyrolactone in Advanced Organic Synthesis
A Keystone for Complex Heterocyclic Systems
The inherent reactivity of 2-chloroacetyl butyrolactone makes it an exceptional starting material for the synthesis of a wide array of heterocyclic compounds. Its electrophilic chloroacetyl moiety readily participates in reactions with various nucleophiles, while the lactone ring can undergo ring-opening or rearrangement reactions, providing a pathway to diverse and complex scaffolds.
Crafting Substituted Furans and Pyrans
While direct and extensively documented examples of this compound in the synthesis of substituted furans and pyrans are not abundant in readily available literature, its structural alerts suggest plausible synthetic routes. The α-chloro-α-acetyl functionality provides a handle for intramolecular cyclization reactions. For instance, under basic conditions, enolate formation followed by intramolecular displacement of the chloride could potentially lead to furanone derivatives. Subsequent transformations could then yield substituted furans.
Similarly, the synthesis of pyran rings could be envisioned through multi-step sequences. For example, the reaction of this compound with a suitable three-carbon nucleophile could be followed by an intramolecular cyclization and dehydration sequence to afford a pyran ring. The development of specific methodologies for these transformations remains an area of interest for synthetic chemists.
Paving the Way for Lactam Derivatives
The synthesis of lactam derivatives, core structures in many pharmaceuticals, represents a significant application of this compound. A prominent example is its crucial role as an intermediate in the industrial synthesis of Vitamin B1 (Thiamine) . nih.govnih.govresearchgate.net In this multi-step synthesis, 2-chloroacetyl-γ-butyrolactone is a key precursor for the formation of the thiazole (B1198619) ring, which can be considered a sulfur-containing lactam analogue. The chloroacetyl group provides the necessary electrophilic center for the condensation with a thioformamide (B92385) derivative, leading to the formation of the thiazole heterocycle.
The general reactivity of the chloroacetyl group also allows for its reaction with various amines. This reaction can be the initial step in the construction of a variety of lactam-containing structures. For example, reaction with a primary amine could be followed by an intramolecular cyclization, potentially involving the lactone carbonyl, to form novel bicyclic or spirocyclic lactams.
An Intermediate in the Convergent Assembly of Functional Molecules
Convergent synthesis, a strategy that involves the assembly of a complex molecule from several independently synthesized fragments, often relies on key intermediates that can link these fragments efficiently. This compound, with its dual functionality, is well-suited for such a role.
Designing and Synthesizing Natural Product Analogues
The butyrolactone motif is a common feature in a vast number of natural products with diverse biological activities. nih.govnih.gov The ability to introduce functionality at the α-position of the butyrolactone ring using the chloroacetyl group makes this compound a valuable tool for the synthesis of analogues of these natural products.
By strategically reacting this compound with different nucleophiles, chemists can introduce a variety of side chains and functional groups, leading to a library of natural product analogues. This approach allows for the systematic exploration of structure-activity relationships and the development of new therapeutic agents with improved properties. While specific examples beyond its use in Vitamin B1 synthesis are not extensively documented, the potential for its application in the synthesis of analogues of other butyrolactone-containing natural products is significant.
A Scaffold for the Development of Pharmacophores
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The rigid and functionalized butyrolactone ring system can serve as an excellent scaffold for the spatial arrangement of these features. nih.gov
The reactivity of the chloroacetyl group in this compound allows for the facile introduction of various pharmacophoric elements, such as hydrogen bond donors and acceptors, aromatic rings, and charged groups. By systematically modifying the substituent introduced via the chloroacetyl group, medicinal chemists can design and synthesize focused libraries of compounds for screening against various biological targets. This scaffold-based approach can accelerate the drug discovery process by efficiently exploring the chemical space around a privileged core structure.
A Foundation for Novel Reagents and Catalysts
The unique combination of a chiral butyrolactone core (if starting from a chiral precursor) and a reactive functional group in this compound provides opportunities for the development of novel reagents and catalysts for asymmetric synthesis.
Chiral γ-butyrolactone derivatives are widely recognized as valuable chiral building blocks and have been employed in the synthesis of chiral ligands for metal-catalyzed reactions and as organocatalysts. nih.govrsc.orgccspublishing.org.cn By attaching a catalytically active moiety to the this compound scaffold, it is possible to create new chiral catalysts. The defined stereochemistry of the butyrolactone backbone can influence the stereochemical outcome of the catalyzed reaction, leading to the enantioselective formation of the desired product.
Contributions to Methodological Advancements in Organic Chemistry
The utility of this compound in organic synthesis extends beyond its role as a mere building block; it has been instrumental in refining and advancing synthetic methodologies, particularly in the construction of complex heterocyclic systems. Its unique structural features, combining a reactive α-halo ketone with a lactone ring, have allowed for the development of more efficient and streamlined synthetic pathways to valuable chemical entities.
One of the most significant contributions of this compound to synthetic methodology is in the synthesis of 4-methyl-5-(β-hydroxyethyl)thiazole, a crucial intermediate in the industrial production of Vitamin B1 (Thiamine). The classical approach to this thiazole moiety often involves the Hantzsch thiazole synthesis, a well-established method for producing thiazole derivatives. This reaction typically involves the condensation of an α-haloketone with a thioamide.
A significant improvement to this methodology was the substitution of thiourea (B124793) with thioformamide. This strategic change circumvents the formation of the unwanted 2-amino group, leading directly to the desired thiazole structure. This modification represents a considerable methodological advancement, as it streamlines the synthetic route by eliminating two steps, thereby simplifying the process, improving product quality, and reducing production costs.
The table below outlines the comparison between the traditional and the advanced methodologies for the synthesis of the key Vitamin B1 intermediate starting from the α-haloketone derived from this compound.
| Feature | Traditional Method | Advanced Method |
|---|---|---|
| Thioamide Source | Thiourea | Thioformamide |
| Initial Cyclization Product | 2-amino-4-methyl-5-(β-hydroxyethyl)thiazole | 4-methyl-5-(β-hydroxyethyl)thiazole |
| Post-cyclization Steps Required | 1. Diazotization 2. Hydrolysis/Reduction | None (Direct to product) |
| Process Complexity | Higher (multi-step post-cyclization) | Lower (streamlined) |
| Overall Efficiency | Lower | Higher |
The reaction sequence for producing 4-methyl-5-(β-hydroxyethyl)thiazole often involves several distinct stages, as detailed in various patents. The conditions for each stage have been optimized to maximize the yield and purity of the final product.
The table below summarizes a typical multi-step synthesis sequence starting from the parent compound, α-acetyl-γ-butyrolactone.
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Chlorination | α-acetyl-γ-butyrolactone, Sulfonyl chloride, 40-42°C | This compound |
| 2 | Hydrolysis & Decarboxylation | Aqueous acid (e.g., H₂SO₄ or HCl), Reflux | 1-chloro-4-hydroxy-2-pentanone |
| 3 | Cyclization (Hantzsch Synthesis) | Thioformamide, Dichloromethane, Reflux 5-6 hours | 4-methyl-5-(β-hydroxyethyl)thiazole |
This strategic use of this compound as a key precursor has therefore been central to the development of more economical and efficient manufacturing processes for Vitamin B1, showcasing a clear and impactful contribution to methodological advancements in industrial organic chemistry. The evolution of this process highlights a common theme in synthetic methodology: the pursuit of atom economy and step economy to create more sustainable and cost-effective chemical syntheses.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Chloroacetyl butyrolactone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton (¹H) and carbon (¹³C) signals of this compound, a series of 2D NMR experiments would be conducted.
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons on the butyrolactone ring, helping to establish their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This would be particularly useful for elucidating the stereochemistry of the molecule, if applicable, by observing through-space interactions between protons.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar structures, is presented below. The actual experimental values would be necessary for a definitive structural confirmation.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-α | ~3.5 - 4.0 | ~45 - 55 |
| H-β | ~2.2 - 2.8 | ~25 - 35 |
| H-γ | ~4.2 - 4.6 | ~65 - 75 |
| CH₂Cl | ~4.0 - 4.5 | ~40 - 50 |
| C=O (lactone) | - | ~170 - 180 |
| C=O (acetyl) | - | ~195 - 205 |
Dynamic NMR for Conformational and Exchange Studies
Dynamic NMR (DNMR) studies could provide insights into the conformational flexibility of the butyrolactone ring and any restricted rotation around the single bonds. By acquiring NMR spectra at different temperatures, it would be possible to study dynamic processes such as ring puckering or hindered rotation of the chloroacetyl group. The coalescence of signals at higher temperatures could be analyzed to determine the energy barriers associated with these conformational changes.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its chemical formula (C₆H₇ClO₃).
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (in this case, the molecular ion of this compound) to generate a fragmentation pattern. The analysis of these fragment ions provides valuable information about the structure of the original molecule. Expected fragmentation pathways would include the loss of the chloroacetyl group, cleavage of the butyrolactone ring, and other characteristic fragmentations. A table of potential fragment ions and their corresponding neutral losses is outlined below.
| m/z of Fragment Ion | Proposed Neutral Loss |
| [M - Cl]⁺ | Chlorine radical |
| [M - COCH₂Cl]⁺ | Chloroacetyl radical |
| [M - C₂H₂ClO]⁺ | Chloroacetyl group |
| [Butyrolactone ring fragments] | Various neutral molecules |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a molecule.
For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for the carbonyl groups of the lactone and the acetyl moiety, as well as vibrations associated with the C-O and C-Cl bonds. The exact positions of these bands would be sensitive to the local chemical environment and could provide information about intermolecular interactions in the solid state.
A table of expected vibrational frequencies for the key functional groups in this compound is provided below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| C=O stretch (lactone) | 1760 - 1800 |
| C=O stretch (acetyl) | 1700 - 1730 |
| C-O stretch | 1000 - 1300 |
| C-Cl stretch | 600 - 800 |
Assignment of Characteristic Absorption Bands
For illustrative purposes, the characteristic IR absorption bands for the related compound γ-butyrolactone are presented below.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| C=O (lactone) | Stretch | ~1770 |
| C-O | Stretch | ~1170 |
| C-H (alkane) | Stretch | 2850-3000 |
This data is for γ-butyrolactone and is provided for illustrative purposes only.
In Situ Reaction Monitoring using IR Spectroscopy
In situ IR spectroscopy is a valuable technique for monitoring the progress of chemical reactions in real-time. This methodology allows for the tracking of the consumption of reactants and the formation of products by observing changes in the intensity of their characteristic absorption bands. While specific studies employing in situ IR for reactions involving this compound are not detailed in the available literature, this technique would be highly applicable to monitor its synthesis or subsequent chemical transformations. For instance, in the synthesis of this compound, one could monitor the disappearance of a reactant's characteristic peak and the simultaneous appearance of the carbonyl and C-Cl bands associated with the product.
Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis
Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A variety of HPLC methods can be developed depending on the specific analytical need, utilizing different stationary phases and mobile phase compositions. Detection can be achieved through various methods, with UV-Vis spectroscopy being common for compounds containing a chromophore. For compounds without a strong chromophore, detectors such as a refractive index detector or mass spectrometry (LC-MS) can be employed.
For the related compound γ-butyrolactone (GBL), an HPLC method has been described with UV detection at 195 nm. swgdrug.org In another example, LC-MS has been used for the identification of GBL in aqueous solutions, where the electrospray ionization in positive mode shows a prominent peak for the ammonium (B1175870) ion complex of GBL. swgdrug.org
| Compound | Retention Time (min) | HPLC Conditions |
| γ-Butyrolactone (GBL) | 8.90 | Mobile Phase: 100% 25 mM KH₂PO₄ buffer (pH 6.5), UV detection at 195 nm |
This data is for γ-butyrolactone and is provided for illustrative purposes only. swgdrug.org
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may have limited volatility, GC analysis can be performed on more volatile derivatives. Derivatization can also be used to enhance the sensitivity and selectivity of the analysis. For instance, in the analysis of related compounds like γ-hydroxybutyrate (GHB), derivatization is often employed before GC-MS analysis. nih.gov
A study on the quantification of γ-butyrolactone in biological matrices utilized a GC-MS method without derivatization, demonstrating the feasibility of direct GC analysis for some lactones. unimi.it
| Compound | Retention Time (min) | GC Conditions |
| γ-Butyrolactone (GBL) | 1.30 | Specific column and temperature program not detailed. |
This data is for γ-butyrolactone and is provided for illustrative purposes only. swgdrug.org
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. This is particularly important in the pharmaceutical and agrochemical industries, where different enantiomers can exhibit distinct biological activities. Chiral stationary phases (CSPs) are employed in either HPLC or GC to achieve enantiomeric separation.
While specific chiral separation methods for this compound are not documented in the provided literature, the enantiomeric resolution of other chiral lactams and butyrolactone derivatives has been successfully achieved using polysaccharide-based CSPs in HPLC. wikipedia.org For some γ-butyrolactone derivatives, chiral GC separation has been accomplished using cyclodextrin-based chiral selectors. swgdrug.org
X-Ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive determination of its solid-state structure.
While the crystal structure of this compound is not available, the crystal structure of protonated γ-butyrolactone has been determined. nih.gov This analysis revealed detailed information about the bond lengths and angles within the protonated lactone ring. Such data is invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state.
Exploration of Mechanistic Biological Interactions Non Clinical Focus
Molecular Target Identification and Binding Studies in Model Systems
The identification of specific molecular targets for 2-Chloroacetyl butyrolactone remains an area for future research. However, studies on analogous compounds provide a framework for potential interactions.
Direct studies on the interaction of this compound with enzymes, including the cytochrome P450 (P450) family, have not been reported. The P450 enzymes are crucial for the metabolism of a vast number of xenobiotics. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.govyoutube.com Compounds containing reactive groups can act as mechanism-based inactivators of P450 enzymes by forming a reactive intermediate that covalently binds to the enzyme. nih.govdntb.gov.ua Given the electrophilic nature of the carbon bearing the chlorine atom in the chloroacetyl group, it is plausible that this compound could act as an irreversible inhibitor of certain enzymes by alkylating nucleophilic amino acid residues (such as cysteine, histidine, or lysine) in their active sites.
Halogenated natural products are known to have potent biological activities, sometimes mediated through covalent interactions. For example, salinosporamide A, a chlorinated natural product, forms a covalent adduct with the active site threonine of the 20S proteasome, facilitated by the chlorine atom acting as a leaving group. nih.gov This mode of action highlights a potential mechanism for this compound, suggesting it may target enzymes with susceptible active site nucleophiles. However, without specific experimental data, its P450 inhibition profile and other enzymatic interactions remain speculative.
There is no specific data on receptor binding for this compound. However, the γ-butyrolactone scaffold is central to a class of microbial signaling molecules that regulate gene expression by binding to specific cytoplasmic receptor proteins. biorxiv.orgplos.org In Streptomyces species, GBLs like A-factor bind to receptor proteins (e.g., ArpA), causing them to dissociate from DNA and derepress the transcription of genes related to antibiotic production and morphological development. nih.govelsevierpure.com
While this compound is not a known natural signaling molecule, its core structure is analogous to these bacterial hormones. It is conceivable that it could interact with GBL receptors, potentially acting as an agonist or antagonist. Furthermore, some GBL receptor homologs, termed "pseudo" GBL receptors, have been found to bind not to GBLs, but to other small molecules like antibiotics, to coordinate secondary metabolism. nih.gov This expands the range of possible receptor interactions for butyrolactone-containing compounds. The diverse biological activities of other synthetic butyrolactones, such as anti-inflammatory and immunosuppressive effects, suggest modulation of various signaling pathways, although the specific receptors are often not fully characterized. nih.gov
Enzymatic Transformations and Biocatalytic Potential
The metabolism and synthesis of this compound can be explored through the lens of known enzymatic reactions on similar structures.
Specific biotransformation pathways for this compound have not been elucidated. A probable metabolic route would involve the dehalogenation of the chloroacetyl group. Enzymatic dehalogenation is a known biological process used by organisms to detoxify halogenated compounds. nih.gov This could occur through hydrolytic or reductive mechanisms, potentially converting the chloroacetyl group to a hydroxyacetyl group or an acetyl group, respectively. Subsequent metabolism could involve hydrolysis of the lactone ring by lactonases, followed by further degradation via central metabolic pathways.
The synthesis of functionalized γ-butyrolactones is an area of intense research, with many biocatalytic and chemoenzymatic methods being developed. researchgate.netnih.gov Enzymes such as aldolases and ketoreductases are used in tandem to create chiral 2-hydroxy-4-butyrolactone derivatives from simple achiral starting materials. nih.govacs.org Such biocatalytic strategies could potentially be adapted to synthesize a precursor to this compound, which could then be chemically modified.
A chemical patent describes a process for producing the closely related compound, 2-acetyl-2-chloro-γ-butyrolactone, by reacting a metal salt of 2-acetyl-γ-butyrolactone with chlorine in an aqueous solution. google.com A chemoenzymatic route could foreseeably involve the enzymatic synthesis of a 2-acetyl-γ-butyrolactone precursor followed by a similar chemical chlorination step. The development of such routes offers advantages in terms of stereoselectivity and milder reaction conditions compared to purely chemical methods. nih.gov
Role as a Precursor for Signaling Molecules in Microorganisms
The γ-butyrolactone ring is the core structure of a major class of signaling molecules in actinomycetes, particularly in the genus Streptomyces. rsc.orgrsc.org These molecules, often called bacterial hormones or autoinducers, are critical for quorum sensing—a process where bacteria coordinate gene expression based on population density. nih.govrug.nlfrontiersin.org
The archetypal GBL signaling molecule is A-factor (2-isocapryloyl-3R-hydroxymethyl-γ-butyrolactone) from Streptomyces griseus. nih.govpnas.org At a critical concentration, A-factor binds to its receptor, ArpA, triggering a complex regulatory cascade that initiates streptomycin (B1217042) production and spore formation. imrpress.com The biosynthesis of these GBLs is initiated by an AfsA family synthase, which condenses a β-keto acid derivative with a glycerol (B35011) derivative. pnas.org
Numerous structural variants of GBLs exist across different Streptomyces species, differing in the length, branching, and oxidation state of the C2 side chain. rsc.orgpnas.org This structural diversity allows for species-specific communication. Although this compound is a synthetic compound and not a known natural signaling molecule or precursor, its γ-butyrolactone core makes it a structural analog of this important class of microbial hormones. Its potential to interfere with quorum sensing by binding to GBL receptors, either activating or inhibiting them, presents an intriguing area for antimicrobial research.
Analogue Activity in Bacterial Quorum Sensing Systems
Bacterial quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process is mediated by small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers, while Gram-positive bacteria, such as those of the genus Streptomyces, often utilize γ-butyrolactones. nih.gov
The structural similarity of this compound to these natural signaling molecules suggests it may act as an antagonist or agonist in QS systems. Research on halogenated furanones, which share the lactone ring structure, provides insights into how a chlorinated butyrolactone might function. Halogenated furanones, originally isolated from the marine alga Delisea pulchra, are potent inhibitors of QS in various bacteria. ucc.ie
One proposed mechanism for the inhibitory activity of halogenated furanones is the destabilization of LuxR-type proteins, which are the receptors for AHL signals. researchgate.net The electrophilic nature of the halogenated side chain is thought to be crucial for this activity. The chloroacetyl group in this compound contains both a halogen and a carbonyl group, making it an electrophilic moiety that could potentially interact with nucleophilic residues in the binding sites of QS receptors. This interaction could lead to covalent modification of the receptor, thereby inhibiting its function.
Studies on synthetic AHL analogues have shown that modifications to the acyl side chain can significantly impact activity. For example, the introduction of electrophilic groups can convert an agonist into an antagonist. This suggests that the chloroacetyl group of this compound could confer inhibitory properties.
Below is a table summarizing the quorum sensing inhibitory activity of various furanone analogues, highlighting the importance of the side chain structure and halogenation.
| Compound | Structure | Target System | Activity | Reference |
| Furanone C-30 | (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Pseudomonas aeruginosa LasR | QS Inhibition | nih.gov |
| GBr | 5-(dibromomethylene)-2-(5H)-furanone | Pseudomonas aeruginosa LasR | QS Inhibition | nih.gov |
| Non-halogenated furanone | Basic furanone scaffold | General QS | No significant QS effect | ucc.ie |
| Iodine-substituted furanone | Furanone with iodine substitution | E. coli (bioluminescence) | Higher activity than bromine-substituted | ucc.ie |
Biosynthesis of Related Lactones and Their Regulatory Roles
The biosynthesis of naturally occurring γ-butyrolactone autoregulators in Streptomyces provides a framework for understanding how functionalized butyrolactones could be produced in biological systems. A key enzyme in this process is AfsA, which catalyzes the condensation of a β-keto acid derivative with dihydroxyacetone phosphate (B84403) (DHAP). nih.gov This initial step is followed by a series of reactions including intramolecular aldol (B89426) condensation, reduction, and dephosphorylation to yield the final γ-butyrolactone structure. nih.gov
The biosynthesis of a compound like this compound would require additional enzymatic steps, specifically a chlorination and an acetylation event. While direct evidence for the biosynthesis of this specific molecule is lacking, nature employs a wide array of enzymes capable of such modifications.
Halogenation: Flavin-dependent halogenases are a class of enzymes that catalyze the electrophilic halogenation of various substrates. nih.gov These enzymes utilize a flavin cofactor, oxygen, and a halide ion to generate a reactive halogenating species. It is conceivable that a butyrolactone precursor could be chlorinated by such an enzyme.
Acetylation: Acetyltransferases are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a substrate. An acetyltransferase could potentially act on a chlorinated butyrolactone precursor to form the final this compound.
The regulatory role of endogenous γ-butyrolactones in Streptomyces is to control the expression of genes involved in secondary metabolism and morphological differentiation. nih.gov They typically bind to cytoplasmic receptor proteins, which are transcriptional repressors. Upon binding the GBL, the receptor is released from its DNA binding site, leading to gene expression. A synthetic molecule like this compound, if it can interact with these receptors, could potentially disrupt this natural regulatory network, either by mimicking the natural ligand or by irreversibly binding to and inactivating the receptor.
Structure-Activity Relationship Studies for Mechanistic Insights at the Molecular Level
Structure-activity relationship (SAR) studies of quorum sensing modulators are crucial for understanding the molecular interactions that govern their activity. For butyrolactone and furanone derivatives, several key structural features have been identified that influence their ability to interfere with QS.
The lactone ring is a common feature of many QS signaling molecules and their inhibitors. The C2 and C3 positions of the γ-butyrolactone ring are particularly important for biological activity. In naturally occurring GBLs from Streptomyces, the C2 position is typically substituted with an acyl side chain, and the C3 position often bears a hydroxymethyl group. nih.gov
The nature of the substituent at the C2 position plays a significant role in determining the compound's activity. The chloroacetyl group in this compound is of particular interest due to its electrophilic character. The presence of the chlorine atom, an electron-withdrawing group, enhances the electrophilicity of the adjacent carbonyl carbon. This makes the molecule susceptible to nucleophilic attack by amino acid residues such as cysteine, lysine, or histidine within the active site of a receptor protein. This potential for covalent bond formation could lead to irreversible inhibition of the receptor, a mechanism observed for some other QS inhibitors.
SAR studies of halogenated furanones have demonstrated the importance of the halogen atom for their inhibitory activity. Generally, the activity increases with the atomic weight of the halogen (I > Br > Cl), and the presence of a halogen is often essential for any significant QS inhibition. ucc.ie This trend is attributed to the increasing polarizability and leaving group ability of the heavier halogens, which can facilitate reactions with the target receptor.
The table below outlines key structural features of butyrolactone and furanone derivatives and their impact on quorum sensing activity, providing a basis for predicting the activity of this compound.
| Structural Feature | Position | Influence on Quorum Sensing Activity | Rationale |
| Lactone Ring | Core Scaffold | Essential for recognition by many QS receptors. | Mimics the core structure of natural signaling molecules like AHLs and GBLs. |
| Acyl Side Chain | C2 | Length and functionality are critical for specificity and activity (agonist vs. antagonist). | Interacts with specific residues in the binding pocket of the receptor. |
| Halogenation | Side Chain/Ring | Often enhances inhibitory activity. | Increases the electrophilicity of the molecule, potentially leading to covalent modification of the receptor. |
| Electrophilic Group | Side Chain | Can confer antagonist properties. | May react with nucleophilic residues in the receptor's active site, leading to irreversible inhibition. |
Based on these SAR principles, it can be hypothesized that this compound would act as a quorum sensing inhibitor. The butyrolactone core would allow it to be recognized by QS receptors, while the electrophilic chloroacetyl side chain at the C2 position could covalently modify the receptor, leading to its inactivation.
Future Directions and Emerging Research Frontiers for 2 Chloroacetyl Butyrolactone
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes necessitates the development of green synthetic routes for key intermediates like 2-Chloroacetyl butyrolactone. Traditional chlorination methods often involve hazardous reagents such as chlorine gas (Cl₂). google.com Future research will prioritize the development of safer and more sustainable alternatives.
Key areas of development include:
Alternative Chlorinating Agents: Research into solid, stable, and less hazardous chlorinating agents is a primary goal. One promising approach involves the use of trichloroisocyanuric acid (TCCA) to chlorinate the precursor, α-acetyl-γ-butyrolactone. This method avoids the handling of toxic chlorine gas, aligning with the principles of green chemistry. google.com
Aqueous Reaction Media: Moving away from volatile organic solvents is crucial. A patented process describes the reaction of an alkali or alkaline earth metal salt of 2-acetyl-γ-butyrolactone with chlorine in the presence of water. google.comgoogle.com This method not only uses a green solvent but also facilitates the management of by-products, as the resulting alkali chloride can be easily handled in an aqueous solution. google.com
Catalytic Approaches: The broader field of γ-lactone synthesis is increasingly employing catalytic methods to improve efficiency and reduce waste. researchgate.net Future syntheses of this compound could leverage catalysis to lower activation energies, reduce reaction temperatures, and improve selectivity, thereby minimizing energy consumption and unwanted side products. The development of heterogeneous catalysts that can be easily recovered and reused would further enhance the sustainability of the process. mpg.de
| Synthesis Strategy | Precursor | Reagent/Catalyst | Solvent | Key Advantage |
| Alternative Chlorination | α-Acetyl-γ-butyrolactone | Trichloroisocyanuric acid (TCCA) | Not specified | Avoids use of hazardous Cl₂ gas google.com |
| Aqueous Media Synthesis | Alkali salt of 2-acetyl-γ-butyrolactone | Chlorine (gaseous or liquid) | Water or water/solvent mixtures | Utilizes a green solvent and simplifies by-product management google.comgoogle.com |
| Catalytic Conversion | Furfural | Homogeneous acid catalysts / Supported metal catalysts | Biphasic (aqueous/organic) | Utilizes renewable feedstock for the lactone core |
| Photocatalysis | Styrenes / Enol acetates | Mesoporous graphitic carbon nitride (mpg-CN) | Not specified | Employs a reusable, metal-free photocatalyst for C-C bond formation mpg.de |
Exploration of Novel Reactivity Patterns and Catalytic Applications
The electrophilic nature of the chloroacetyl group makes this compound a valuable building block for synthesizing more complex molecules, particularly heterocycles. Future research will focus on fully exploiting this reactivity and discovering new catalytic applications.
As a Versatile Synthon: The compound is an important raw material for building heterocycles, which are core structures in many active pharmaceutical ingredients and agrochemicals. google.comgoogle.com The chloroacetyl moiety provides a reactive handle for introducing various functionalities through nucleophilic substitution reactions, enabling the construction of diverse molecular architectures.
Catalytic Transformations: While direct catalytic applications of this compound are still emerging, research on related γ-butyrolactones points toward significant potential. For instance, high-performance copper catalysts have been developed for the selective hydrogenation of GBL to 1,4-butanediol (BDO), a valuable industrial chemical. mdpi.com Similar catalytic systems could be explored to transform the carbonyl groups of this compound selectively.
Metal-Catalyzed Cross-Coupling: The C-Cl bond presents an opportunity for metal-catalyzed cross-coupling reactions. Palladium-catalyzed methods have been developed for the stereoselective synthesis of chloro-substituted α-methylene-γ-butyrolactones, demonstrating the feasibility of forming C-Cl, C-O, and C-C bonds in a single, efficient procedure. nih.gov Applying similar strategies to this compound could unlock novel synthetic pathways.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The synthesis and derivatization of this compound are well-suited for this technological shift.
Continuous flow systems can overcome challenges associated with batch reactions, such as low enzyme activity or phase separation, leading to significantly higher productivity. researchgate.net Research on the enzymatic cascade synthesis of other polysubstituted chiral γ-butyrolactones has shown that space-time yields can be increased by 3 to 7.4 times compared to batch processes. researchgate.netecnu.edu.cn
Key benefits of integrating this compound synthesis into flow platforms include:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with potentially exothermic reactions or hazardous reagents.
Improved Reaction Control: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mass transfer, leading to higher yields and selectivities. researchgate.net
Scalability and Automation: Processes developed in lab-scale flow reactors can be scaled up by extending operation time or by "numbering up" (using multiple reactors in parallel). acs.org Automation allows for high-throughput screening of reaction conditions and streamlined production.
Advanced Characterization Techniques for In Situ Reaction Monitoring
To optimize complex chemical transformations, particularly in continuous flow systems, real-time monitoring of reaction progress is essential. Advanced analytical techniques are being increasingly integrated into reaction setups to provide immediate feedback on concentrations of reactants, intermediates, and products.
For the study of this compound reactions, the following techniques are pivotal:
In-line and Online Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR), FT-IR, and Raman spectroscopy can be coupled directly to a flow reactor. This allows for continuous, non-invasive monitoring of the reaction mixture, providing kinetic data and insight into reaction mechanisms. The successful use of in-line NMR has been demonstrated for monitoring the photosensitized synthesis of γ-butyrolactone scaffolds in a mesofluidic reactor. figshare.com
Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are highly sensitive and can be used to detect transient intermediates and by-products, offering a deeper understanding of the reaction pathway. researchgate.net
X-ray Crystallography: For solid products or intermediates, X-ray crystallography provides definitive structural information, which is crucial for confirming stereochemistry and understanding intermolecular interactions. researchgate.net
| Technique | Type of Information | Application |
| In-line NMR | Real-time concentration of species, structural information | Monitoring reaction kinetics and conversion in flow synthesis figshare.com |
| Mass Spectrometry (LC-MS, ESI-MS) | Molecular weight of products and intermediates | Identifying reaction pathway and detecting trace by-products researchgate.net |
| FT-IR / Raman Spectroscopy | Functional group analysis | Tracking the consumption of reactants and formation of products |
| X-ray Crystallography | Precise 3D molecular structure | Absolute confirmation of product identity and stereochemistry researchgate.net |
Computational Design of Functionalized Derivatives with Tailored Reactivity
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the discovery and development of new molecules and reactions.
Predicting Reactivity and Stability: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound. These calculations can predict sites of reactivity, elucidate reaction mechanisms, and determine the stability of different conformations in various solvents. researchgate.netsemanticscholar.org Such theoretical studies have been performed on the related 2-acetyl-γ-butyrolactone to understand its structure and stability in the aqueous phase. researchgate.net
Designing Novel Derivatives: By computationally modifying the structure of this compound (e.g., by adding different substituents to the lactone ring), chemists can predict how these changes will affect its reactivity, solubility, and other properties. This in silico design allows for the rational selection of target molecules with desired characteristics, saving significant experimental time and resources.
Molecular Docking and Dynamics: For derivatives intended for biological applications, molecular modeling can predict how they will interact with protein targets. nih.gov Molecular docking simulations can identify potential binding modes, while molecular dynamics simulations can assess the stability of the resulting protein-ligand complexes. nih.gov This approach is crucial for the rational design of new drug candidates based on the γ-butyrolactone scaffold.
Q & A
Q. What are the common synthetic routes for preparing 2-Chloroacetyl butyrolactone, and what are the critical reaction conditions to optimize yield?
- Methodological Answer : A typical synthesis involves nucleophilic acylation of butyrolactone using chloroacetyl chloride under anhydrous conditions. Key steps include:
- Reagent Selection : Use freshly distilled chloroacetyl chloride to minimize hydrolysis side reactions .
- Temperature Control : Maintain the reaction at 0–5°C during acyl chloride addition to prevent thermal decomposition.
- Catalysis : Employ triethylamine or DMAP to enhance reactivity and regioselectivity .
- Purification : Isolate the product via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity by TLC and confirm via melting point analysis.
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the chloroacetyl substitution pattern. For example, the carbonyl signal (C=O) typically appears at ~170–175 ppm in C NMR .
- IR Spectroscopy : Identify characteristic stretches for the lactone ring (C-O-C at 1250–1150 cm) and chloroacetyl group (C=O at ~1750 cm) .
- HPLC-MS : Quantify purity and detect impurities using reverse-phase C18 columns with UV detection at 210 nm .
Q. What safety protocols and handling precautions are essential when working with this compound?
- Methodological Answer :
- Engineering Controls : Use fume hoods with ≥100 fpm face velocity to minimize inhalation exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved safety goggles. Inspect gloves for integrity before use .
- Emergency Procedures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Store at 2–8°C in amber glass bottles under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can researchers identify and characterize reaction intermediates formed during the synthesis or degradation of this compound?
- Methodological Answer :
- Isolation Techniques : Use cold trapping (-78°C) or rapid quenching (e.g., aqueous NaHCO) to stabilize intermediates. For example, N-(2-Chloroacetyl)-O-benzyl-L-threonine benzyl ester was isolated via flash chromatography during a related synthesis .
- In Situ Monitoring : Employ ReactIR or LC-MS to track transient intermediates under kinetic control .
Q. What strategies are recommended for resolving contradictions in experimental data (e.g., NMR spectral discrepancies or unexpected reaction outcomes)?
- Methodological Answer :
- Replication : Repeat experiments under identical conditions to rule out procedural errors.
- Cross-Validation : Compare spectral data with computational predictions (e.g., DFT-calculated C NMR shifts) .
- Supplementary Characterization : Use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve ambiguous signals .
Q. What computational modeling approaches are suitable for studying the reactivity and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) are recommended .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to study reaction dynamics .
Q. How can researchers address challenges in detecting and quantifying trace byproducts or degradation products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
